![molecular formula C12H17NS2 B13253436 N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)
N-[2-(Methylsulfanyl)phenyl]thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylsulfanyl)phenyl]thian-3-amine is a chemical compound with the molecular formula C12H17NS2 and a molecular weight of 239.40 g/mol . This compound is characterized by the presence of a thian-3-amine core substituted with a 2-(methylsulfanyl)phenyl group. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)phenyl]thian-3-amine can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)aniline with thian-3-amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique significantly reduces reaction times and improves yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylsulfanyl)phenyl]thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-amine core to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[2-(Methylsulfanyl)phenyl]thian-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]thian-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Methylsulfanyl)phenyl]tetrahydro-2H-thiopyran-4-amine: Similar structure but with a tetrahydrothiopyran core.
2-(Methylsulfonyl)phenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-[2-(Methylsulfanyl)phenyl]thian-3-amine is unique due to its specific combination of a thian-3-amine core and a 2-(methylsulfanyl)phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H17NS2 |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
HJQHLFKFZUDSAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


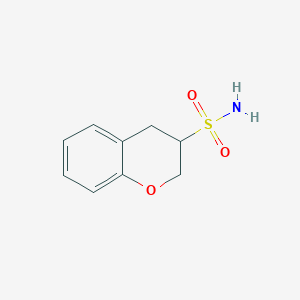
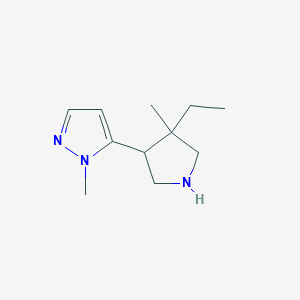
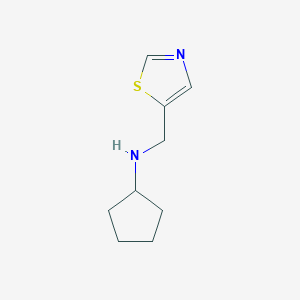
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13253379.png)
![1-([2-(4-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13253390.png)
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)

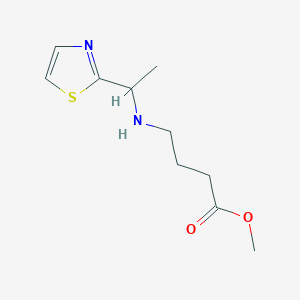
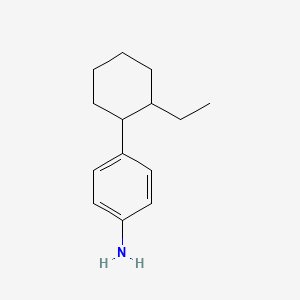
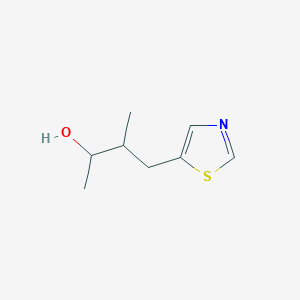
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
